Bilirubin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

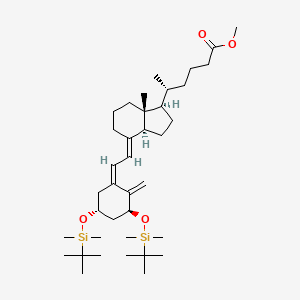

Bilirubin is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells . This compound is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .

Mechanism of Action

Target of Action

Bilirubin, a metabolic product of heme, has been recently recognized as a metabolic hormone that drives gene transcription by nuclear receptors . Its primary targets include nuclear receptors and various cell types in the body, particularly immune cells . It also targets the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .

Mode of Action

This compound interacts with its targets by binding directly to the PPARα nuclear receptor transcription factor . This interaction drives gene transcription, influencing various metabolic and inflammatory pathways . In addition, this compound exerts its effects by disturbing the normal functioning of neuronal cells .

Biochemical Pathways

This compound is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing this compound from biliverdin .

Pharmacokinetics

This compound is a highly-hydrophobic tetrapyrrole which binds to plasma albumin. It is conjugated in the liver to glucuronic acid, and the water-soluble glucuronides are excreted in urine and bile . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver. Once in the liver, glucuronic acid is added to unconjugated this compound by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble .

Result of Action

The action of this compound results in various physiological effects. Within the physiologic range, this compound has cytoprotective and beneficial metabolic effects . At high levels, it is potentially toxic . Elevated levels of this compound in the bloodstream can lead to jaundice, characterized by a yellowing of the skin and eyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating this compound, can lead to elevated this compound serum concentrations . Furthermore, conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis can enhance this compound formation .

Preparation Methods

Bilirubin is primarily produced in the body through the breakdown of heme. The heme molecule is stripped from the hemoglobin molecule, and then passes through various processes of porphyrin catabolism . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing this compound from biliverdin . Industrial production methods for this compound involve the synthesis of stable standard solutions for assay calibration, which can be prepared in a range of concentrations and buffered at physiological pH .

Chemical Reactions Analysis

Bilirubin undergoes several types of chemical reactions, including oxidation and reduction. It may be oxidized by a chemical compound such as vanadate or the enzyme this compound oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products . The Van den Bergh reaction is a chemical reaction used to measure this compound levels in blood, where this compound reacts with diazotised sulphanilic acid to produce purple-colored azothis compound .

Scientific Research Applications

Bilirubin plays a key role in early diagnosis, prognosis, and prevention of liver diseases. It is used as a biomarker for hemolysis and liver function . In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential therapeutic molecule for conditions such as cardiovascular disease, diabetes, and obesity/metabolic syndrome . This compound also exerts immunomodulation by inhibiting the complement cascade, altering the phagocytic and antigen-presenting function of macrophages, and suppressing the Th1 effector response .

Comparison with Similar Compounds

Bilirubin is similar to other bile pigments such as biliverdin, which is its immediate precursor in the heme catabolic pathway . Unlike biliverdin, which is polar and excreted intact across the liver, this compound is nonpolar and requires glucuronidation for transhepatic transport . This compound is unique in its ability to act as a powerful antioxidant and immunomodulator, which distinguishes it from other similar compounds .

Properties

CAS No. |

143863-88-1 |

|---|---|

Molecular Formula |

C176H271N53O54 |

Molecular Weight |

3993.36 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.